molecular formula C17H18Br2O B14039737 2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene

2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene

Cat. No.: B14039737
M. Wt: 398.1 g/mol
InChI Key: DNCCURUNALKFQC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with benzyloxy, dibromo, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 2-(Benzyloxy)-5-(tert-butyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The dibromo groups can be reduced to form the corresponding dibenzyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of dibenzyl derivatives.

Scientific Research Applications

2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dibromo groups can engage in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1,3-dichloro-5-(tert-butyl)benzene
  • 2-(Benzyloxy)-1,3-difluoro-5-(tert-butyl)benzene
  • 2-(Benzyloxy)-1,3-diiodo-5-(tert-butyl)benzene

Uniqueness

2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene is unique due to the presence of dibromo groups, which confer distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making this compound versatile for various applications.

Properties

Molecular Formula

C17H18Br2O

Molecular Weight

398.1 g/mol

IUPAC Name

1,3-dibromo-5-tert-butyl-2-phenylmethoxybenzene

InChI

InChI=1S/C17H18Br2O/c1-17(2,3)13-9-14(18)16(15(19)10-13)20-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI Key

DNCCURUNALKFQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br

Origin of Product

United States

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